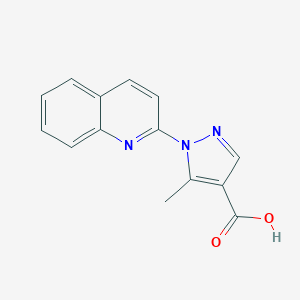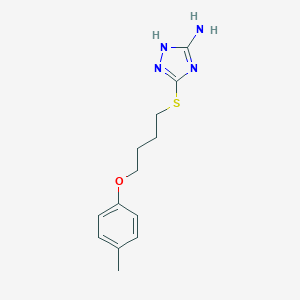
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide, also known as FPhB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPhB belongs to the class of isoxazole compounds, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In the study by Zhang et al., this compound was shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. In the study by Li et al., this compound was shown to induce apoptosis in lung cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is its diverse biological activities, which make it a useful tool for studying various disease models. In addition, this compound has good pharmacokinetic properties, making it suitable for in vivo experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide. One area of research is the development of this compound derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound in different disease models. Finally, this compound could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Synthesemethoden
The synthesis of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide involves the reaction of 4-fluoroaniline with 2,3-dichloro-5-phenylisoxazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in several research articles, and its purity and identity have been confirmed by various spectroscopic techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been studied for its potential therapeutic applications in various disease models. One of the most promising areas of research is its anti-inflammatory and analgesic properties. In a study conducted by Zhang et al., this compound was shown to inhibit the production of pro-inflammatory cytokines and reduce pain in a mouse model of inflammatory pain. Another study by Li et al. demonstrated that this compound has antitumor activity against lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
Molekularformel |
C16H11FN2O2 |
|---|---|
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
4-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H11FN2O2/c17-13-8-6-12(7-9-13)16(20)18-15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
InChI-Schlüssel |
KARCNDQNKIJVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)



![[2-(Furan-2-yl)-4-oxochromen-6-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254291.png)
![tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate](/img/structure/B254294.png)
![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)
![ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate](/img/structure/B254296.png)
![2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B254298.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)
![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)